DRV1 (GPR32) アゴニスト C2A

説明

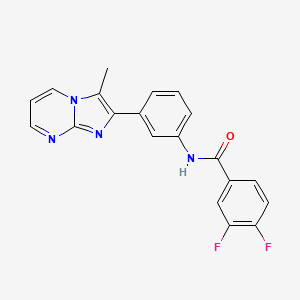

“3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C20H14F2N4O and a molecular weight of 364.35 . It is an agonist for the human Resolvin D1 Receptor DRV1 with pro-resolving functions .

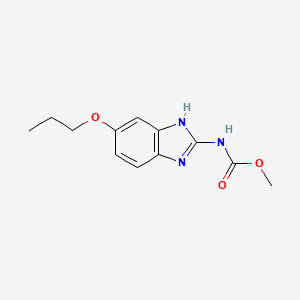

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a 3,4-difluoro-phenyl group, which is further connected to a 3-methylimidazo[1,2-a]pyrimidin-2-yl group . This complex structure likely contributes to its unique chemical properties and biological activity.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 364.35 and a complex molecular structure . Unfortunately, specific details such as melting point, boiling point, and density were not available in the retrieved data.科学的研究の応用

炎症におけるプロ分解機能

DRV1 (GPR32) アゴニスト C2A は、ヒトレゾルビン D1 受容体 (DRV1/GPR32) を活性化する合成分子です。 炎症におけるプロ分解機能を示すことがわかっています 。 この化合物は、RvD1(DRV1 の内因性リガンド)と同等の濃度で、血清処理されたザイモザンの食作用を促進します .

マクロファージ活性化

この化合物は、組換え DRV1 を過剰発現する細胞で、急速なインピーダンス変化を引き起こすことがわかっています 。これは、免疫応答に関与する重要な細胞であるマクロファージの活性化に役割を果たす可能性を示唆しています。

食作用の刺激

炎症分解における役割に加えて、this compound は、生きた E. コリをマクロファージによって食作用させる 。これは、細菌感染症の治療に潜在的な用途がある可能性を示唆しています。

潜在的な治療開発

DRV1/GPR32 受容体を活性化し、プロ分解機能を持つため、this compound は、炎症の分解を促進するために DRV1 を標的とした治療開発を促進するテンプレートを提供します .

生化学的研究

This compound は、合成分子として、DRV1/GPR32 受容体の機能とメカニズムを研究するための生化学的研究で使用されます .

創薬

そのユニークな構造と生物活性から、this compound は、効果と安全性プロファイルを向上させた新薬の開発のための創薬におけるリード化合物として使用できます .

作用機序

Target of Action

The primary target of the compound DRV1 (GPR32) agonist C2A, also known as 3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide or NCGC00135472, is the human Resolvin D1 Receptor (DRV1/GPR32) . This receptor plays a crucial role in the resolution of acute inflammation .

Mode of Action

DRV1 (GPR32) agonist C2A acts as a potent agonist of the DRV1 receptor . It interacts with its target, leading to the activation of the receptor . The EC50 of this compound for β-arrestin and cAMP activities are 0.37 nM and 0.32 μM, respectively .

Biochemical Pathways

Upon activation of the DRV1 receptor by the agonist C2A, there is a stimulation of phagocytosis of serum-treated zymosan in human macrophages . This indicates that the compound affects the biochemical pathways involved in the phagocytic activity of macrophages .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 2 mg/ml .

Result of Action

The activation of the DRV1 receptor by the agonist C2A leads to an enhancement in the phagocytic activity of macrophages . Specifically, it has been observed that the compound enhances macrophage phagocytosis of live E. coli .

生化学分析

Biochemical Properties

DRV1 (GPR32) agonist C2A interacts with the DRV1/GPR32 receptor, stimulating biochemical reactions such as phagocytosis of serum-treated zymosan . It also enhances macrophage phagocytosis of live E. coli .

Cellular Effects

The compound influences cell function by activating the DRV1/GPR32 receptor, which in turn stimulates phagocytosis, a crucial cellular process for the ingestion of particles by the cell . This impact on cell signaling pathways and cellular metabolism is significant, as it promotes the resolution of inflammation .

Molecular Mechanism

At the molecular level, DRV1 (GPR32) agonist C2A exerts its effects by binding to the DRV1/GPR32 receptor . This interaction activates the receptor, leading to increased phagocytosis and enhanced macrophage activity .

Temporal Effects in Laboratory Settings

It is known that the compound elicits rapid impedance changes in cells overexpressing the recombinant DRV1 receptor .

特性

IUPAC Name |

3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)14-6-7-16(21)17(22)11-14/h2-11H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVZCQZBMAXLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

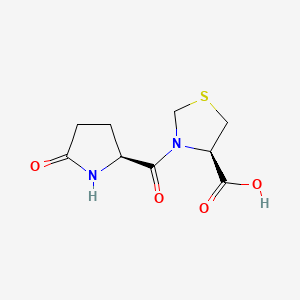

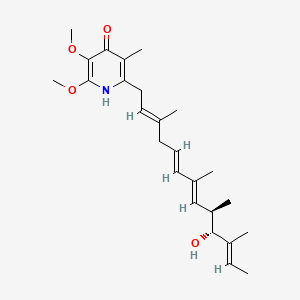

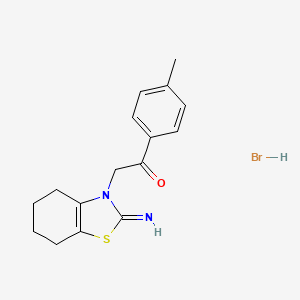

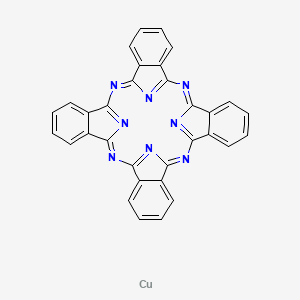

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。